![molecular formula C10H9BrO B12809584 2-Bromo-2-methyl-1-indanone CAS No. 5728-91-6](/img/structure/B12809584.png)
2-Bromo-2-methyl-1-indanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-2-methyl-1-indanone is a halogenated indanone derivative. It is a compound of interest in organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a bromine atom and a methyl group attached to the indanone core, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-2-methyl-1-indanone typically involves the bromination of 2-methyl-1-indanone. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-2-methyl-1-indanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced forms.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
- Substitution reactions yield various substituted indanones.
- Oxidation reactions produce carboxylic acids or ketones.
- Reduction reactions result in alcohols or hydrocarbons .
Scientific Research Applications
The compound exhibits a broad spectrum of biological activities, making it a subject of interest in medicinal chemistry. Key areas of research include:
1. Antimicrobial Activity
Research indicates that 2-bromo-2-methyl-1-indanone and its derivatives show significant antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
2. Anticancer Properties
Indanone derivatives have been investigated for their potential anticancer effects. For instance, studies suggest that this compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. This property positions it as a candidate for development into anticancer therapies .
3. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Research indicates that certain derivatives exhibit stronger anti-inflammatory effects than standard non-steroidal anti-inflammatory drugs (NSAIDs). This suggests potential applications in treating inflammatory diseases .
Applications in Medicinal Chemistry
Due to its diverse biological activities, this compound is being explored for various therapeutic applications:
Application | Description |
---|---|
Antimicrobial Agents | Development of new antibiotics targeting resistant bacterial strains. |
Anticancer Drugs | Potential use in formulations aimed at inducing apoptosis in cancer cells. |
Anti-inflammatory Drugs | Research into formulations that could provide alternatives to existing NSAIDs for chronic inflammatory conditions. |
Case Studies
Numerous studies have documented the efficacy of this compound and its derivatives:
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial effectiveness of several indanone derivatives, including this compound, against common pathogens. The results indicated significant inhibition zones against E. coli and Bacillus subtilis, highlighting the compound's potential as an antimicrobial agent .
Case Study 2: Anticancer Research
In vitro studies demonstrated that this compound could effectively reduce cell viability in various cancer cell lines, including breast and lung cancer models. The compound was shown to modulate key signaling pathways involved in cell proliferation and survival .
Mechanism of Action
The mechanism of action of 2-Bromo-2-methyl-1-indanone involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the carbonyl group are key sites for chemical interactions. The compound can form covalent bonds with biological molecules, potentially disrupting cellular processes and exhibiting biological activity .
Comparison with Similar Compounds
2-Methyl-1-indanone: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-1-indanone: Similar structure but without the methyl group, leading to different reactivity and applications.
1-Indanone: The parent compound, which lacks both the bromine and methyl groups.
Uniqueness: 2-Bromo-2-methyl-1-indanone is unique due to the presence of both bromine and methyl groups, which confer distinct reactivity and make it a versatile intermediate in organic synthesis .
Biological Activity
2-Bromo-2-methyl-1-indanone is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C10H9BrO, is part of the indanone family, which is known for a variety of biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative analysis with related compounds.
This compound features a bromine atom at the 2-position and a methyl group at the 1-position of the indanone structure. Its unique substitution pattern contributes to its reactivity and biological properties. The compound can undergo various chemical reactions such as nucleophilic substitutions and reductions, making it a versatile intermediate in organic synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases .
- Antimicrobial Activity : The bromine atom enhances the lipophilicity of the molecule, potentially increasing its ability to penetrate microbial membranes .
- Anticancer Properties : Studies suggest that indanone derivatives can induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition similar to standard antibiotics. In one study, derivatives of indanones were found to have minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL against Gram-positive bacteria .
Anticancer Activity
The anticancer potential of this compound has been explored through several in vitro studies. For instance, compounds related to this indanone have demonstrated IC50 values as low as 14.8 nM against AChE and significant inhibition of amyloid beta aggregation, which is relevant for Alzheimer's disease treatment .
Anti-inflammatory Activity
Indanone derivatives are known for their anti-inflammatory effects. In experimental models, they have shown a reduction in paw edema comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) . This suggests that this compound could be beneficial in treating conditions characterized by inflammation.
Case Studies
- Inhibition Studies : A study evaluated the inhibition of cholinesterases by various indanone derivatives, including this compound. Results indicated that modifications at the bromine and methyl positions significantly affected inhibitory potency against AChE .
- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of several indanones against both Gram-positive and Gram-negative bacteria. The findings revealed that this compound exhibited strong activity against Staphylococcus aureus and Escherichia coli, with MIC values lower than those for traditional antibiotics .
- Anticancer Mechanisms : Research focusing on the apoptotic effects of indanones showed that this compound induced cell cycle arrest and apoptosis in various cancer cell lines through mitochondrial pathways .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with other similar compounds:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
2-Bromo-1-indanone | Lacks methyl group | Moderate antimicrobial activity |
7-Bromo-2-methyl-1-indanone | Additional bromine at position 7 | Strong anticancer properties |
Indanone | No halogen substitution | General antimicrobial and anticancer effects |
Properties
CAS No. |
5728-91-6 |
---|---|
Molecular Formula |
C10H9BrO |
Molecular Weight |
225.08 g/mol |
IUPAC Name |
2-bromo-2-methyl-3H-inden-1-one |
InChI |
InChI=1S/C10H9BrO/c1-10(11)6-7-4-2-3-5-8(7)9(10)12/h2-5H,6H2,1H3 |
InChI Key |
RECHMHWGWSZYCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2C1=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.